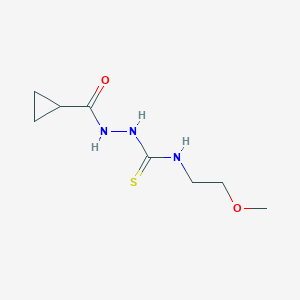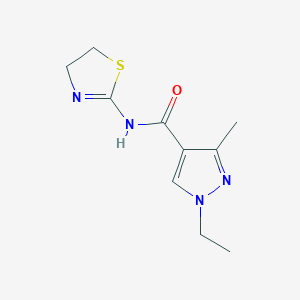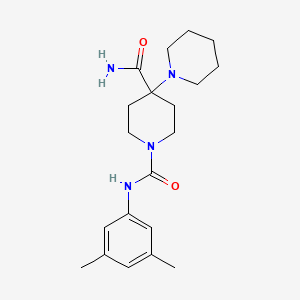
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide, also known as CCT251545, is a small-molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of thiosemicarbazones, which are known to have anticancer properties.
Mécanisme D'action
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide inhibits the enzyme ribonucleotide reductase, which is responsible for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide disrupts DNA synthesis and leads to cell death.
Biochemical and Physiological Effects:
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the expression of various genes involved in cell growth and survival. In addition, it has been shown to have anti-angiogenic properties, which means it can prevent the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide is its specificity for ribonucleotide reductase, which makes it a promising candidate for cancer therapy. However, its effectiveness may be limited by the development of resistance in cancer cells. In addition, its toxicity and pharmacokinetics need to be further studied to determine its suitability for clinical use.
Orientations Futures
Future research on 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide could focus on the development of more potent and selective inhibitors of ribonucleotide reductase. In addition, studies could be conducted to investigate the potential of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide in combination with other anticancer agents. Further preclinical and clinical studies are needed to determine the safety and efficacy of 2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide as a potential anticancer agent.
Applications De Recherche Scientifique
2-(cyclopropylcarbonyl)-N-(2-methoxyethyl)hydrazinecarbothioamide has been extensively studied for its anticancer properties in various types of cancer, including breast cancer, leukemia, and melanoma. It has been shown to inhibit the growth of cancer cells and induce cell death through various mechanisms.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonylamino)-3-(2-methoxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-13-5-4-9-8(14)11-10-7(12)6-2-3-6/h6H,2-5H2,1H3,(H,10,12)(H2,9,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXKUCBWTPOFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NNC(=O)C1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7-{[5-(4-nitrophenyl)-2-furyl]methylene}-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4667951.png)
![3-(4-fluorophenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667954.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B4667972.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4667978.png)
![2-bromo-6-ethoxy-4-(1-pyridin-3-ylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4667983.png)

![2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4668005.png)
![N-(4-acetylphenyl)-4-{[(6-nitro-1,3-benzothiazol-2-yl)thio]methyl}benzamide](/img/structure/B4668007.png)


![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B4668032.png)

![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4668044.png)
![tert-butyl ({[(2-phenoxyethyl)amino]carbonothioyl}thio)acetate](/img/structure/B4668048.png)